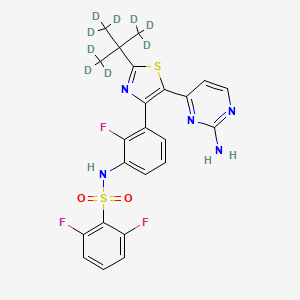

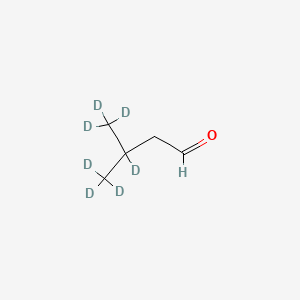

异戊醛-D7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

iso-Valeraldehyde-D7, also known as 3-Methylbutanal-D7, is a stable isotope-labeled compound. It is a deuterated form of iso-Valeraldehyde, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference standard in analytical chemistry due to its stable isotopic labeling .

科学研究应用

iso-Valeraldehyde-D7 is widely used in scientific research, including:

Analytical Chemistry: As a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: In metabolic studies to trace biochemical pathways.

Medicine: In pharmacokinetic studies to understand drug metabolism.

Industry: In the production of flavors and fragrances due to its aroma-active properties

作用机制

Target of Action

Iso-Valeraldehyde-D7 is a labelled analogue of iso-Valeraldehyde . Iso-Valeraldehyde is a flavor and aroma compound found in many species . .

Mode of Action

As a labeled analogue of iso-Valeraldehyde, it may share similar interactions with its targets .

Result of Action

Iso-Valeraldehyde-D7 is identified to be an aroma-active component that contributes to the distinct malty flavor of buckwheat honey . It can also be used for the synthesis of 4-substituted pyrrolo[2,3-c]quinolines, which have anti-tubercular activity .

生化分析

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with various proteins and enzymes

Cellular Effects

It is known that isovaleraldehyde, a related compound, has been found to be associated with several diseases such as ulcerative colitis, Crohn’s disease, perillyl alcohol administration for cancer treatment, and hepatic encephalopathy . It is also linked to the inborn metabolic disorder celiac disease .

Molecular Mechanism

It is known that isovaleraldehyde, a related compound, is used as a reactant in the synthesis of a number of compounds .

Temporal Effects in Laboratory Settings

It is known that the compound is stored at 4° C and has a boiling point of 90° C .

Dosage Effects in Animal Models

The effects of iso-Valeraldehyde-D7 at different dosages in animal models are not well-documented. Animal research provides a major contribution to the discovery of new compounds and its mechanism of action. It also deals with the pharmacokinetics profile and determination of safe dose of a compound which is to be tested in humans .

Metabolic Pathways

It is known that isovaleraldehyde, a related compound, is associated with several diseases, suggesting that it may interact with various enzymes or cofactors .

Transport and Distribution

It is known that the compound is stored at 4° C .

Subcellular Localization

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of iso-Valeraldehyde-D7 typically involves the deuteration of iso-Valeraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods

Industrial production of iso-Valeraldehyde-D7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or chromatography to achieve the desired isotopic purity .

化学反应分析

Types of Reactions

iso-Valeraldehyde-D7, like other aldehydes, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Conditions often involve the use of nucleophiles such as Grignard reagents.

Major Products Formed

Oxidation: Forms 3-methylbutanoic acid.

Reduction: Forms 3-methylbutanol.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

iso-Valeraldehyde: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

3-Methylbutanal: Another aldehyde with similar chemical properties but without deuterium labeling

Uniqueness

The uniqueness of iso-Valeraldehyde-D7 lies in its stable isotopic labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .

属性

IUPAC Name |

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D3,2D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-TXVPSQRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC=O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)

![(α1S,α4S,α8S)-α,α',α''-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ',δ''-trioxo-1,4,8,11-te](/img/new.no-structure.jpg)

![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)